molecular formula C32Br6Cl10CuN8 B081156 Fastogen Green Y CAS No. 14302-13-7

Fastogen Green Y

Cat. No.: B081156
CAS No.: 14302-13-7
M. Wt: 1393.9 g/mol
InChI Key: JRJLLXQDXANQEC-UHFFFAOYSA-N
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Description

Fastogen Green Y: is a copper-phthalocyanine pigment known for its vibrant yellowish-green color. It is widely used in various industrial applications, including printing inks, paints, and coatings. The chemical formula for C.I. Pigment Green 36 is C32Br6Cl10CuN8 , and it is characterized by its high stability and excellent coloristic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fastogen Green Y is synthesized through the exhaustive halogenation of crude copper-phthalocyanine blue with chlorine or bromine, or a mixture of both. The synthesis is typically carried out at elevated temperatures in a suitable solvent, commonly a molten aluminum chloride and sodium chloride eutectic mixture .

Industrial Production Methods: The industrial production of this compound involves the direct halogenation process mentioned above. The pigment is then subjected to various finishing processes, including grinding and surface treatment, to enhance its dispersibility and application properties .

Chemical Reactions Analysis

Types of Reactions: Fastogen Green Y undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the halogenated copper-phthalocyanine pigment itself, with variations in the halogen content depending on the specific reaction conditions .

Scientific Research Applications

Fastogen Green Y has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Fastogen Green Y exerts its effects is primarily through its interaction with light. The pigment absorbs light in the visible spectrum, resulting in its characteristic yellowish-green color. The molecular structure of the pigment, with its extensive conjugated system, allows for efficient light absorption and stability .

Comparison with Similar Compounds

    C.I. Pigment Green 7: A bluish-green pigment where the copper-phthalocyanine molecule is fully chlorinated.

    C.I. Pigment Green 38: Another green pigment with a different halogenation pattern.

Uniqueness: Fastogen Green Y is unique due to its specific halogenation pattern, incorporating both bromine and chlorine atoms. This results in a distinct yellowish-green hue and excellent stability, making it highly desirable for various industrial applications .

Properties

CAS No.

14302-13-7

Molecular Formula

C32Br6Cl10CuN8

Molecular Weight

1393.9 g/mol

IUPAC Name

copper;5,7,14,24,26,34-hexabromo-6,8,15,16,17,23,25,32,33,35-decachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32Br6Cl10N8.Cu/c33-9-1-4(15(39)12(36)20(9)44)28-49-25(1)53-31-7-8(18(42)23(47)14(38)17(7)41)32(56-31)54-26-2-5(16(40)13(37)21(45)10(2)34)29(50-26)55-30-6-3(27(51-28)52-30)11(35)22(46)24(48)19(6)43;/q-2;+2

InChI Key

JRJLLXQDXANQEC-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Br)Cl)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Cl)Br)Cl)C9=C4C(=C(C(=C9Cl)Br)Cl)Cl.[Cu+2]

Key on ui other cas no.

14302-13-7

physical_description

C.i. pigment green 36 is an odorless green-yellowish to green powder. pH 7.0-9.0. (NTP, 1992)
DryPowder, WetSolid;  OtherSolid, Liquid

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fastogen Green Y
Reactant of Route 2
Fastogen Green Y
Reactant of Route 3
Fastogen Green Y
Reactant of Route 4
Fastogen Green Y
Reactant of Route 5
Fastogen Green Y
Reactant of Route 6
Fastogen Green Y

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